2-Hydroxyamylthiobenzthiazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38456-15-4 |
|---|---|
Molecular Formula |
C12H15NOS2 |
Molecular Weight |
253.4 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-ylsulfanyl)pentan-2-ol |
InChI |
InChI=1S/C12H15NOS2/c1-2-5-9(14)8-15-12-13-10-6-3-4-7-11(10)16-12/h3-4,6-7,9,14H,2,5,8H2,1H3 |
InChI Key |
ZLKVCTNLZKODOI-UHFFFAOYSA-N |
SMILES |
CCCC(CSC1=NC2=CC=CC=C2S1)O |
Canonical SMILES |
CCCC(CSC1=NC2=CC=CC=C2S1)O |
Synonyms |
1-(2-benzothiazolylthio)-2-pentanol 2-hydroxyamylthiobenzthiazole 2-hydroxypentylthiobenzothiazole |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Hydroxyamylthiobenzthiazole and Its Derivatives
Established Synthetic Routes for 2-Substituted Benzothiazoles
The benzothiazole (B30560) framework is a common motif in chemical synthesis, and numerous reliable methods have been developed for its creation. mdpi.comrsc.org These routes typically form the foundation for producing more complex derivatives.
The formation of the benzothiazole ring system is most commonly achieved through cyclization reactions. The choice of starting materials and catalysts dictates the specific pathway. One of the most prevalent methods involves the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds, such as aldehydes, ketones, carboxylic acids, or acyl chlorides. mdpi.commdpi.comresearchgate.net This approach is valued for its directness and versatility. researchgate.net
Alternative strategies include the intramolecular cyclization of thiobenzanilides, a process known as Jacobsen cyclization, or the cyclization of ortho-halogenated precursors. mdpi.comresearchgate.net Another established route involves treating different substituted anilines with potassium thiocyanate (B1210189) (KSCN) and an oxidizing agent like bromine to induce cyclization. indexcopernicus.comrjpbcs.com A more specialized method synthesizes 2-substituted benzothiazoles from 2-fluorophenylisothiocyanate, which reacts with a Grignard reagent and subsequently undergoes a base-induced cyclization. tandfonline.com
Table 1: Established Cyclization Methods for Benzothiazole Core Synthesis This table is interactive. Users can sort and filter the data.
| Method | Key Reactants | Typical Conditions | Reference |
|---|---|---|---|
| Condensation | 2-Aminobenzenethiol + Aldehyd/Ketone/Acid/Nitrile | Various catalysts (e.g., Brønsted acids, copper salts), often with heating. mdpi.comorganic-chemistry.org | mdpi.commdpi.comorganic-chemistry.org |
| Intramolecular Cyclization | N-(2-chlorophenyl) benzothioamide | Copper(II)–BINAM complex, Cs2CO3 as base, in acetonitrile (B52724) at 82°C. indexcopernicus.comrjpbcs.com | indexcopernicus.comrjpbcs.com |
| Oxidative Cyclization | Substituted Aniline (B41778) + KSCN | Bromine as catalyst/oxidant in an acidic medium. researchgate.netindexcopernicus.com | researchgate.netindexcopernicus.com |
| Jacobsen Cyclization | Thiobenzanilides | Potassium ferricyanide. | researchgate.net |
| Grignard & Cyclization | 2-Fluorophenylisothiocyanate + Grignard Reagent | Base-induced cyclization. | tandfonline.com |
The specific synthesis of 2-Hydroxyamylthiobenzthiazole is not extensively detailed in the literature, but its formation can be logically deduced from established methods for creating 2-alkylthiobenzothiazoles. The primary precursor for this step is 2-mercaptobenzothiazole (B37678) (2-MBT), which exists in tautomeric equilibrium with 3H-benzothiazole-2-thione. tandfonline.com
The introduction of the "amylthio" group is achieved via the S-alkylation of 2-mercaptobenzothiazole. tandfonline.com This reaction is highly regioselective, with alkylation occurring preferentially on the sulfur atom rather than the nitrogen atom. tandfonline.com To introduce the "hydroxyamylthio" side chain, the alkylating agent must contain both an amyl structure and a hydroxyl group. A suitable reagent would be a halo-amyl alcohol, for example, 5-chloro-1-pentanol (B147386) or 5-bromo-1-pentanol.
The reaction would proceed by nucleophilic substitution, where the sulfur atom of 2-mercaptobenzothiazole attacks the carbon atom bearing the halogen in the hydroxy-amyl halide, displacing the halide and forming the C-S bond. This method is analogous to the synthesis of other functionalized 2-thioether benzothiazole derivatives, such as those involving reactions with 2-chloroethyl acrylate (B77674). mdpi.com
A general synthetic scheme would be:
Step 1: Synthesis of the 2-mercaptobenzothiazole precursor.
Step 2: Reaction of 2-mercaptobenzothiazole with a suitable base to form the thiolate anion.
Step 3: S-alkylation of the thiolate with a hydroxy-amyl halide (e.g., 5-halo-1-pentanol) to yield this compound.
Novel Synthetic Approaches for this compound
Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and precise methods for synthesizing heterocyclic compounds.
The principles of green chemistry are increasingly being applied to the synthesis of benzothiazoles. a-z.lunih.gov These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency. For the synthesis of the benzothiazole core, methods utilizing water as a solvent, employing reusable catalysts like SnP2O7, or using microwave irradiation to shorten reaction times have been reported. mdpi.commdpi.comrsc.org
A notable green method is the visible light-driven, metal-free intramolecular C-S bond formation to create the benzothiazole ring from thioamide derivatives. mdpi.com This photochemical cyclization avoids the need for photoredox catalysts or transition metals. mdpi.com Furthermore, the synthesis of the 2-mercaptobenzothiazole precursor has been achieved in water through a metal sulfide–disulfide dynamic interchange reaction. rsc.org These sustainable principles could be applied to the synthesis of this compound, for instance, by conducting the S-alkylation step in an aqueous medium or using a phase-transfer catalyst to improve efficiency and reduce organic solvent use.
Table 2: Green Synthetic Approaches for Benzothiazole Derivatives This table is interactive. Users can sort and filter the data.
| Green Strategy | Example Application | Advantages | Reference |
|---|---|---|---|
| Aqueous Synthesis | One-step synthesis of benzothiazole-2-thiols from 2-aminothiophenols and TMTD in water. | Environmentally benign, excellent yield, short reaction time. | rsc.org |
| Reusable Catalyst | Condensation of 2-aminothiophenol (B119425) with aldehydes using SnP2O7. | Catalyst can be reused multiple times without loss of activity. | mdpi.com |
| Photochemical Cyclization | Visible light-driven cyclization of thioamide derivatives. | Metal-free, base-free, mild conditions. | mdpi.comorganic-chemistry.org |
| Microwave-Assisted Synthesis | Synthesis of 2-alkyl benzothiazoles from 2-aminothiophenol and aliphatic aldehydes. | Solvent-free, high yields (73-83%), rapid. | mdpi.com |
Regioselectivity is a critical consideration in the synthesis of substituted benzothiazoles. For the synthesis of this compound, regioselectivity manifests in two key areas: the substitution pattern on the benzene (B151609) ring and the site of alkylation. Methods like directed ortho-metallation can control the placement of substituents on the aromatic ring. researchgate.net A one-pot, metal-free protocol using 2-fluoroanilines, benzoyl chlorides, and Lawesson's reagent under microwave irradiation provides a practical route for the regioselective synthesis of substituted benzothiazoles. thieme-connect.com In the subsequent functionalization step, the S-alkylation of 2-mercaptobenzothiazole is highly regioselective for the sulfur atom, which is a stronger nucleophile than the ring nitrogen. tandfonline.com
Stereoselectivity becomes important if the hydroxyl group on the amyl chain creates a chiral center (i.e., if it is located at positions 2, 3, or 4 of the pentyl chain). While specific stereoselective syntheses for this compound are not documented, related precedents exist. For instance, highly regio- and stereoselective syntheses of (E)-2-(2-arylvinyl)-3-tosyl-2,3-dihydro-1,3-benzothiazoles have been developed via copper-catalyzed cyclization. researchgate.net Similarly, the stereoselective synthesis of 2-(Z-Styrylsulfonyl)-benzothiazole has been achieved. tandfonline.comtandfonline.com These examples demonstrate that by using chiral precursors (e.g., a stereochemically pure hydroxy-amyl halide) or chiral catalysts, it would be feasible to develop stereoselective routes to specific enantiomers or diastereomers of this compound.
Preparation of Structurally Related Analogues and Precursors
The synthesis of this compound relies on key precursors and shares methodologies with a range of structurally related analogues.
The most crucial precursor is 2-mercaptobenzothiazole (2-MBT) . Efficient synthetic strategies for 2-MBT include the DBU-promoted tandem reaction of o-haloanilines with carbon disulfide. organic-chemistry.org Another key precursor is the hydroxy-amyl halide , which can be prepared from the corresponding diol.
Structurally related analogues include a variety of 2-alkylthiobenzothiazoles . These can be synthesized using different alkylating agents. tandfonline.comchempap.org For example, O-alkylisoureas serve as effective alkylating reagents for 3H-benzothiazole-2-thione under mild conditions. tandfonline.comscispace.com Analogues with different functional groups on the alkyl chain, such as acrylate and methacrylate (B99206) derivatives, have been prepared by reacting 2-mercaptobenzothiazole with the corresponding 2-chloroethyl (meth)acrylate. mdpi.com Furthermore, analogues can be synthesized with various substituents on the 6-position of the benzothiazole ring, such as an acetamido group, which are derived from the corresponding 6-amino-2-alkylthiobenzothiazoles. chempap.org
Table 3: Representative Analogues and Precursors This table is interactive. Users can sort and filter the data.
| Compound Type | Name/Class | Synthetic Precursors | Reference |
|---|---|---|---|
| Precursor | 2-Mercaptobenzothiazole (2-MBT) | o-Haloaniline + Carbon Disulfide | organic-chemistry.org |
| Precursor | 2-Mercaptobenzothiazole (2-MBT) | 2-Aminothiophenol + Carbon Disulfide | rsc.org |
| Analogue | 2-Alkylthiobenzothiazoles | 2-Mercaptobenzothiazole + Alkylating Agent (e.g., O-alkylisourea) | tandfonline.comscispace.com |
| Analogue | 6-Acetamido-2-alkylthiobenzothiazoles | 2-Alkylthio-6-aminobenzothiazole + Acetic Anhydride | chempap.org |
| Analogue | 2-(2-(Benzothiazolyl)thio)ethyl (meth)acrylates | 2-Mercaptobenzothiazole + 2-Chloroethyl (meth)acrylate | mdpi.com |
| Analogue | 2-(2-Hydroxyaryl)benzothiazoles | 2-Aminothiophenol + Salicylaldehyde | nih.govosti.gov |
Exploration of Functional Group Tolerance and Modifications
In the synthesis of complex molecules like this compound, functional group tolerance is a critical consideration. The key synthetic step involves the S-alkylation of 2-mercaptobenzothiazole, which contains a nucleophilic thiol group. The alkylating agent, a 5-carbon chain with a leaving group (e.g., a halogen) and a terminal hydroxyl group, presents a potential challenge. The hydroxyl group must remain intact during the reaction.
The most common and effective method for this transformation is the nucleophilic substitution reaction between the sodium or potassium salt of 2-mercaptobenzothiazole and a suitable haloalkanol, such as 5-chloro-1-pentanol. This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetone. researchgate.netnih.gov The thiol group of MBT is acidic and is readily deprotonated by a base (e.g., sodium bicarbonate, potassium carbonate, or sodium hydroxide) to form a highly nucleophilic thiolate anion. researchgate.netnih.gov This anion then selectively attacks the carbon atom bearing the halogen, displacing it to form the desired thioether linkage.
Research into the S-alkylation of MBT demonstrates a high degree of functional group tolerance. The reaction is compatible with a variety of functional groups on the alkylating agent. For instance, the synthesis of 2-benzylsulfanyl derivatives of MBT proceeds efficiently in the presence of functional groups like nitriles (CN). nih.gov Similarly, reactions with 2-chloroethyl acrylate, which contains an ester group, have been successfully carried out. nih.gov These examples suggest that the presence of a primary alcohol, such as the hydroxyl group in the target molecule's side chain, is unlikely to interfere with the primary S-alkylation reaction under typical basic conditions. Radical-based reactions, known for their compatibility with various functional groups under mild conditions, also represent a potential synthetic route. researchgate.net
In scenarios where a particularly sensitive functional group might be present or if reaction conditions were harsher, a protection strategy could be employed. The hydroxyl group could be temporarily converted to a protecting group, such as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl ether), which is stable to the basic conditions of the alkylation reaction. Following the successful formation of the thioether bond, the protecting group can be selectively removed under mild acidic conditions to reveal the free hydroxyl group.
Interactive Table 1: Representative S-Alkylation Reactions of 2-Mercaptobenzothiazole (MBT) Illustrating Functional Group Tolerance
| Alkylating Agent | Base/Solvent | Functional Group on Alkylating Agent | Product Type | Reference |
|---|---|---|---|---|
| Benzyl Halide | NaH / DMF | Phenyl | 2-Benzylsulfanylbenzothiazole | nih.gov |
| Benzyl Bromide | K₂CO₃ / Acetone | Phenyl | 2-Benzylsulfanylbenzothiazole | nih.gov |
| 2-Chloroethyl acrylate | NaHCO₃ / DMF | Acrylate Ester | 2-(2-Benzothiazolylthio)ethyl acrylate | nih.gov |
| 2-Bromo-4'-methylacetophenone | Not specified | Ketone | 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone | nih.gov |
| 2-Chloro-N-arylacetamide | Not specified | Amide | N-Aryl-2-((1,3-benzothiazol-2-yl)thio)acetamide | nih.gov |
Development of Precursors for Derivatization
The development of derivatives of this compound involves introducing various substituents onto the benzene ring of the benzothiazole nucleus. This is achieved by synthesizing substituted 2-mercaptobenzothiazole precursors, which can then be alkylated with the hydroxyamyl side chain. The functionalization of the benzothiazole moiety allows for the tuning of the molecule's physicochemical properties. dntb.gov.ua
Several robust methods exist for the synthesis of the 2-mercaptobenzothiazole core, which can be adapted to produce substituted analogues. researchgate.net A widely used approach involves the reaction of substituted o-haloanilines with carbon disulfide. organic-chemistry.orgorganic-chemistry.org For example, an efficient, metal-free tandem reaction promoted by the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used. organic-chemistry.orgorganic-chemistry.org This method demonstrates good tolerance for both electron-donating and electron-withdrawing groups on the aniline ring, allowing for the synthesis of a diverse range of precursors. organic-chemistry.org
Another classical and industrial method is the high-temperature reaction of a substituted aniline with carbon disulfide in the presence of sulfur. researchgate.net Furthermore, substituted 2-aminothiophenols can serve as starting materials, reacting with carbon disulfide to yield the desired MBT derivatives. researchgate.netmdpi.com
By employing these synthetic strategies, a variety of substituted MBT precursors can be generated. For example, starting with 4-chloroaniline (B138754) or 4-nitroaniline (B120555) would lead to the formation of 6-chloro-2-mercaptobenzothiazole or 6-nitro-2-mercaptobenzothiazole, respectively. nih.gov These precursors, which are themselves stable compounds, can then undergo the S-alkylation reaction with a suitable hydroxyamyl halide as previously described. This modular approach enables the systematic synthesis of a library of this compound derivatives with diverse functionalities on the aromatic ring, which is crucial for structure-activity relationship studies in various chemical and biological contexts. nih.gov
Interactive Table 2: Synthesis of Substituted 2-Mercaptobenzothiazole (MBT) Precursors
| Starting Material (Substituted Aniline) | Reagents | Resulting Precursor | General Approach | Reference |
|---|---|---|---|---|
| o-Iodoaniline | CS₂, DBU, Toluene | 2-Mercaptobenzothiazole | Tandem Reaction | organic-chemistry.orgorganic-chemistry.org |
| 4-Methyl-2-iodoaniline | CS₂, DBU, Toluene | 6-Methyl-2-mercaptobenzothiazole | Tandem Reaction | organic-chemistry.orgorganic-chemistry.org |
| 4-Methoxy-2-iodoaniline | CS₂, DBU, Toluene | 6-Methoxy-2-mercaptobenzothiazole | Tandem Reaction | organic-chemistry.orgorganic-chemistry.org |
| 4-Fluoro-2-iodoaniline | CS₂, DBU, Toluene | 6-Fluoro-2-mercaptobenzothiazole | Tandem Reaction | organic-chemistry.orgorganic-chemistry.org |
| Appropriate Aniline | Potassium Ethyl Xanthate, DMF | 6-Substituted-1,3-benzothiazole-2-thiol | Cyclization | nih.gov |
Reaction Mechanisms and Chemical Transformations of 2 Hydroxyamylthiobenzthiazole
Nucleophilic and Electrophilic Reactivity Studies
The reactivity of 2-hydroxyamylthiobenzthiazole is characterized by the presence of both nucleophilic and electrophilic centers, making it susceptible to a variety of chemical transformations. The electron distribution within the molecule dictates the preferred sites for chemical attack.
The benzothiazole (B30560) moiety, with its heteroatoms, influences the electronic properties of the entire molecule. The sulfur and nitrogen atoms in the thiazole (B1198619) ring possess lone pairs of electrons, contributing to the nucleophilicity of the ring system. The thioether sulfur atom also has lone pairs, making it a potential nucleophilic site. Conversely, the carbon atom of the C=N bond in the thiazole ring can exhibit electrophilic character. mhmedical.com The hydroxyl group at the end of the amyl chain is a classic nucleophile and can also act as a proton donor. masterorganicchemistry.com
Investigations into Substituent Effects on Reaction Pathways
Substituents on the benzothiazole ring or the amyl chain can significantly alter the reactivity of this compound. The principles of substituent effects, primarily inductive and resonance effects, can be used to predict these changes. ucalgary.caucsb.eduunizin.orglibretexts.org
Electron-Donating Groups (EDGs): Substituents such as alkyl or alkoxy groups on the benzothiazole ring increase the electron density of the aromatic system through inductive and resonance effects. ucalgary.ca This enhanced electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. ucalgary.ca An EDG would also increase the nucleophilicity of the thioether sulfur.
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro or cyano groups decrease the electron density of the benzothiazole ring, making it less reactive towards electrophiles but more susceptible to nucleophilic attack. ucalgary.calibretexts.org An EWG would decrease the nucleophilicity of the thioether sulfur.
The following table illustrates the predicted effects of various substituents on the reactivity of the benzothiazole ring:
| Substituent Position | Substituent Type | Predicted Effect on Nucleophilicity of Benzothiazole Ring | Predicted Effect on Electrophilicity of C=N Carbon |
| 6-position | -NO₂ (EWG) | Decrease | Increase |
| 6-position | -OCH₃ (EDG) | Increase | Decrease |
| 4-position | -Cl (EWG by induction, EDG by resonance) | Net Decrease | Net Increase |
| Amyl chain | Additional alkyl groups | Minor increase due to hyperconjugation | Minor decrease |
Kinetic and Thermodynamic Aspects of Chemical Transformations
The study of the kinetics and thermodynamics of reactions involving this compound provides insight into reaction rates and product stability. cityu.edu.hkresearchgate.net Chemical transformations are governed by the activation energy (kinetics) and the change in Gibbs free energy (thermodynamics). cityu.edu.hk
Consider the hypothetical nucleophilic substitution of the hydroxyl group by a bromide ion under acidic conditions. The reaction would likely proceed via an SN2 mechanism if the carbon bearing the hydroxyl group is primary or secondary. libretexts.org
A hypothetical kinetic dataset for the reaction of this compound with HBr at different temperatures is presented below:
| Temperature (°C) | Initial Concentration of this compound (M) | Initial Concentration of HBr (M) | Initial Rate (M/s) | Rate Constant, k (M⁻¹s⁻¹) |
| 25 | 0.1 | 0.1 | 1.2 x 10⁻⁵ | 1.2 x 10⁻³ |
| 35 | 0.1 | 0.1 | 2.5 x 10⁻⁵ | 2.5 x 10⁻³ |
| 45 | 0.1 | 0.1 | 5.1 x 10⁻⁵ | 5.1 x 10⁻³ |
From this data, an Arrhenius plot could be constructed to determine the activation energy of the reaction.
Radical Chemistry and Oxidative Processes
The thioether linkage in this compound is a potential site for radical reactions and oxidative processes. nih.govwikipedia.orgbasicmedicalkey.com
Electron Transfer Mechanisms Involving the Thioether Linkage
The thioether sulfur can undergo single-electron transfer (SET) to form a radical cation. This process can be initiated by chemical oxidants or photochemically. beilstein-journals.org The resulting radical cation is a reactive intermediate that can participate in various subsequent reactions. researchgate.net
A plausible mechanism for the formation of a sulfur-centered radical from this compound is as follows:
Initiation: Homolytic cleavage of a weak bond in an initiator molecule (e.g., a peroxide) to form radicals. wikipedia.org
Propagation: The initiator radical abstracts a hydrogen atom from a carbon adjacent to the thioether sulfur, or the sulfur itself is oxidized via SET. basicmedicalkey.com This generates a carbon-centered or sulfur-centered radical, respectively. basicmedicalkey.com
Termination: Two radicals combine to form a stable, non-radical product. basicmedicalkey.comwikipedia.org
Oxidative Cleavage and Stability Studies
The thioether bond is susceptible to oxidative cleavage, particularly in the presence of strong oxidizing agents. arkat-usa.orggoogle.compressbooks.pub The oxidation of the thioether can lead to the formation of sulfoxides and sulfones. Under more vigorous conditions, the carbon-sulfur bond can be cleaved.
The stability of this compound under oxidative conditions is a critical factor in its application. Studies on the oxidative cleavage of similar thioethers suggest that reagents like potassium permanganate (B83412) or ozone can cleave the C-S bond, leading to the formation of sulfonic acids and carbonyl compounds derived from the amyl chain. arkat-usa.orgpressbooks.pub
A hypothetical study on the oxidative cleavage of this compound with different oxidizing agents could yield the following results:
| Oxidizing Agent | Conditions | Major Products |
| Hydrogen Peroxide | Room Temperature | 2-(Amylsulfinyl)benzothiazole |
| m-CPBA | Dichloromethane | 2-(Amylsulfonyl)benzothiazole |
| Hot KMnO₄ | Basic | Benzothiazole-2-sulfonic acid, Valeraldehyde |
| Ozone, then DMS | -78 °C | Benzothiazole-2-sulfonic acid, Valeraldehyde |
Intramolecular Rearrangements and Cyclization Mechanisms
The presence of the hydroxyl group and the benzothiazole ring within the same molecule opens up the possibility of intramolecular reactions, such as rearrangements and cyclizations. wikipedia.orgwikipedia.orgyoutube.comyoutube.com
An acid-catalyzed intramolecular cyclization could potentially occur between the terminal hydroxyl group and the nitrogen atom of the benzothiazole ring. This type of reaction would lead to the formation of a new heterocyclic ring system. The mechanism would likely involve the protonation of the hydroxyl group, making it a good leaving group (water), followed by nucleophilic attack by the benzothiazole nitrogen onto the resulting carbocation on the amyl chain. youtube.com
A plausible intramolecular cyclization pathway could be analogous to reactions like the Pictet-Spengler or Bischler-Napieralski reactions, which involve the cyclization of a side chain onto an aromatic ring. wikipedia.org While the specific conditions and intermediates would differ, the general principle of an intramolecular electrophilic attack on the benzothiazole ring by a reactive intermediate generated from the hydroxyamyl chain is a feasible transformation for this molecule under appropriate conditions.
Proton Transfer Dynamics
Detailed experimental or computational studies specifically investigating the proton transfer dynamics of this compound are not readily found in the current body of scientific research. In the broader family of benzothiazole derivatives, significant research has been conducted on the excited-state intramolecular proton transfer (ESIPT) of 2-(2'-hydroxyphenyl)benzothiazole (HBT). researchgate.netwiley.com In HBT, the proton is transferred from the phenolic hydroxyl group to the nitrogen atom of the benzothiazole ring upon photoexcitation. wiley.com This process is typically ultrafast, occurring on the femtosecond timescale. researchgate.netresearchgate.net
However, it is crucial to note that this compound lacks the appropriately positioned intramolecular proton donor (the phenolic hydroxyl group) that facilitates ESIPT in HBT. The hydroxyl group in this compound is located on the amyl side chain and is not in proximity to the benzothiazole nitrogen to allow for a direct intramolecular proton transfer.
While direct intramolecular proton transfer is unlikely, intermolecular proton transfer involving the hydroxyl group of the amyl chain and a suitable external proton acceptor or donor in solution could potentially occur. The dynamics of such a process would be highly dependent on the solvent environment and the presence of other reactive species.
Other Rearrangement Pathways
Specific rearrangement pathways for this compound have not been reported in the reviewed literature. Generally, the chemical transformations of 2-alkylthio-benzothiazole derivatives involve reactions at the sulfur atom, on the alkyl chain, or on the benzothiazole ring itself.
Potential, though unconfirmed, rearrangement reactions could theoretically be initiated by the activation of the hydroxyl group or the thioether linkage. For instance, under certain conditions, intramolecular cyclization or elimination reactions involving the hydroxyl group and the benzothiazole ring system could be envisioned. However, without experimental evidence, these remain speculative pathways. The synthesis of various 2-alkylthio-benzothiazole derivatives often involves the reaction of 2-mercaptobenzothiazole (B37678) with corresponding alkyl halides, indicating the stability of the thioether linkage under these conditions. tandfonline.comdnu.dp.ua
Further research, including detailed experimental and computational studies, is necessary to elucidate the specific reaction mechanisms and potential rearrangement pathways of this compound.
Theoretical and Computational Chemistry of 2 Hydroxyamylthiobenzthiazole
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve the Schrödinger equation under various approximations to provide detailed information about electron distribution and energy levels. scienceopen.com
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scienceopen.com It is routinely employed to calculate the potential energy surface (PES) and determine ground-state properties for molecules comprising several hundred atoms. scienceopen.com In DFT, the energy of the system is expressed as a functional of the electron density. usc.edu Functionals are categorized into a hierarchy, often called Jacob's ladder, with increasing complexity and accuracy, from Local Density Approximation (LDA) to hybrid and double-hybrid functionals. ohio-state.edu Hybrid functionals, which mix a portion of Hartree-Fock exact exchange with a semilocal exchange-correlation functional, are the standard choice for molecular quantum chemistry, offering high accuracy for molecular energies and reaction barriers. ohio-state.edu
DFT calculations allow for the optimization of the molecular geometry to find the lowest energy structure. From this, various electronic properties can be determined, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial for understanding the molecule's reactivity and electronic transitions.
Table 1: Representative Ground State Properties of a Benzothiazole (B30560) Derivative Calculated via DFT Illustrative data for a related benzothiazole structure, as specific experimental or calculated values for 2-Hydroxyamylthiobenzthiazole are not publicly available.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and kinetic stability of the molecule. |
| Dipole Moment | 2.1 D | Measures the polarity of the molecule, influencing intermolecular interactions. |
To understand how this compound interacts with light, excited-state calculations are necessary. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating vertical excitation energies, which correspond to the absorption of light. ohio-state.edu This method provides information about the energy and nature of electronic transitions, such as from the HOMO to the LUMO. usc.edu The accuracy of TD-DFT can be around 0.3 eV for vertical excitation energies, which is useful for interpreting electronic absorption spectra. ohio-state.edu
However, standard TD-DFT can have systematic problems, particularly for describing charge-transfer or Rydberg states. usc.edu The choice of functional is critical, and long-range corrected (LRC) functionals often provide more accurate results for these challenging cases. usc.eduua.es An alternative to the standard linear-response (LR) formulation of TD-DFT is the ΔSCF (DSCF) approach, which seeks an excited-state solution to the self-consistent field (SCF) equations directly. ohio-state.edu
Photophysical models help interpret the behavior of molecules after light absorption. These models can describe processes like fluorescence, phosphorescence, and non-radiative decay. For complex molecules, a key question is whether their properties arise from a simple superposition of non-interacting parts (superposition model) or from electronically coupled moieties, such as in electron donor-acceptor complexes (charge transfer model). rsc.orgnih.gov For benzothiazole derivatives, studies have shown that excited-state dynamics can involve competitive decay pathways, including intramolecular proton transfer and torsional motions, which are highly dependent on the molecular environment. nih.gov
Table 2: Representative Calculated Vertical Excitation Energies for a Benzothiazole Derivative using TD-DFT Illustrative data based on typical calculations for similar molecular systems.
| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Primary Orbital Contribution |
|---|---|---|---|
| S1 | 4.10 | 0.15 | HOMO -> LUMO |
| S2 | 4.55 | 0.08 | HOMO-1 -> LUMO |
| S3 | 4.92 | 0.02 | HOMO -> LUMO+1 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By integrating Newton's equations of motion, MD simulations provide a detailed view of molecular conformations, flexibility, and interactions on a timescale from picoseconds to milliseconds. nih.govnih.gov
Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through rotation about its single bonds. libretexts.orgscribd.com These different arrangements, or conformers, often have different potential energies. libretexts.org The flexibility of this compound is primarily due to the rotatable single bonds within its 2-hydroxyamylthio side chain.
MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. The relative stability of different conformers is influenced by factors such as torsional strain (repulsion between bonds on adjacent atoms) and steric interactions (crowding of bulky groups). libretexts.org For the amyl chain, various staggered (gauche and anti) and eclipsed conformations are possible, with staggered conformations generally being more stable.
Table 3: Hypothetical Conformational Analysis of the C-C Bonds in the Amyl Side Chain Relative energies are illustrative, based on general principles of conformational analysis.
| Conformation | Dihedral Angle | Relative Potential Energy | Description |
|---|---|---|---|
| Anti | 180° | Lowest | Substituents are furthest apart, minimizing steric strain. |
| Gauche | ±60° | Higher | Substituents are closer, leading to some steric strain. |
| Eclipsed | 0°, 120° | Highest | Substituents are aligned, maximizing torsional and steric strain. |
Most chemical processes occur in solution, where the solvent can significantly influence the behavior of the solute. njit.edu Solvation effects arise from the interactions between solute and solvent molecules. frontiersin.org These can be modeled computationally using either continuum models, which treat the solvent as a uniform medium, or explicit models, where individual solvent molecules are included in the simulation. njit.edu The total energy of a solvated system includes the energy of the isolated solute and the solvation energy, which is a sum of electrostatic, dispersion, cavitation, and repulsion terms. njit.edu
The structure of this compound allows for several types of intermolecular interactions. saskoer.ca The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor. saskoer.ca The nitrogen atom in the benzothiazole ring can act as a hydrogen bond acceptor. savemyexams.com Additionally, the molecule can participate in dipole-dipole interactions due to its polarity and London dispersion forces arising from temporary fluctuations in electron density. savemyexams.comlibretexts.org The interplay of these forces dictates the molecule's solubility and how it interacts with other molecules in solution. saskoer.ca Studies on related compounds have shown that solvent polarity can dramatically alter excited-state lifetimes and decay pathways, highlighting the critical role of solute-solvent interactions. nih.govfrontiersin.org
Table 4: Potential Intermolecular Interactions for this compound
| Type of Interaction | Participating Group(s) | Description |
|---|---|---|
| Hydrogen Bonding (Donor) | Hydroxyl (-OH) group | The hydrogen of the -OH group interacts with an electronegative atom (O, N) of a solvent or another molecule. saskoer.ca |
| Hydrogen Bonding (Acceptor) | Hydroxyl (-OH) group, Benzothiazole Nitrogen | Lone pairs on the oxygen or nitrogen atoms interact with a hydrogen atom from a donor group. savemyexams.com |
| Dipole-Dipole Interactions | Entire molecule | Attraction between the permanent positive and negative partial charges on polar molecules. saskoer.ca |
| London Dispersion Forces | Entire molecule | Weak, temporary attractive forces arising from instantaneous dipoles. Strength increases with molecular size. saskoer.ca |
Prediction of Reactivity and Mechanistic Pathways
For this compound, several sites are susceptible to chemical reactions. The hydroxyl group can undergo oxidation to a ketone or participate in etherification reactions. masterorganicchemistry.com The carbon-sulfur bond could be a site for nucleophilic substitution. The aromatic benzothiazole ring could undergo electrophilic substitution, although it is generally less reactive than benzene (B151609).
A proposed reaction mechanism, for instance, could involve an SN2 reaction where a nucleophile attacks the carbon atom bonded to the sulfur, with the benzothiazole-thiolate acting as the leaving group. byjus.com The feasibility of such a pathway can be assessed by calculating the activation energy barrier using DFT. Modern approaches even leverage machine learning to predict reaction properties with high accuracy at a lower computational cost. rsc.org
Table 5: Predicted Reactive Sites and Potential Reactions of this compound
| Reactive Site | Functional Group | Potential Reaction Type | Example Product Class |
|---|---|---|---|
| Oxygen Atom | Hydroxyl | Etherification (e.g., Williamson synthesis) | Ethers |
| Hydroxyl-bearing Carbon | Secondary Alcohol | Oxidation | Ketones |
| Sulfur-linked Carbon | Thioether | Nucleophilic Substitution (SN2) | Alkyl Halides (if reactant is a hydrohalic acid) |
| Aromatic Ring | Benzothiazole | Electrophilic Aromatic Substitution | Substituted Benzothiazoles |
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. uci.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The HOMO is the outermost orbital containing electrons and is considered nucleophilic, or electron-donating. Current time information in Bangalore, IN. Conversely, the LUMO is the lowest energy orbital devoid of electrons and is considered electrophilic, or electron-accepting. Current time information in Bangalore, IN.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. uci.edu
For this compound, a comprehensive FMO analysis would involve calculating the energies of the HOMO and LUMO and mapping their electron density distributions. This would reveal the most probable sites for electrophilic and nucleophilic attack. For instance, atoms with a high contribution to the HOMO density are likely to be involved in reactions with electrophiles, while those contributing significantly to the LUMO are potential sites for nucleophilic reactions.
Despite the established methodology, a review of available scientific literature did not yield specific studies that have performed and published Frontier Molecular Orbital calculations for this compound. Therefore, exact values for its HOMO-LUMO energies and orbital surfaces are not available. A hypothetical analysis would yield the data presented in the table below, which remains unpopulated pending future research.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | Data Not Available | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Data Not Available | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | Data Not Available | LUMO-HOMO energy difference (ΔE = ELUMO - EHOMO) |
Transition State Modeling and Reaction Coordinate Analysis
Transition state modeling is a computational technique used to study the mechanism of chemical reactions. nih.gov A transition state is a fleeting, high-energy configuration of atoms that exists at the point of maximum energy along a reaction pathway, representing the "point of no return" for a reaction to proceed to products. reddit.com Locating this first-order saddle point on a potential energy surface is computationally intensive but crucial for understanding reaction kinetics and mechanisms. libretexts.org
These methods could be applied to this compound to investigate various chemical processes, such as its synthesis, potential degradation pathways, or its interaction with biological targets. For example, modeling the reaction between 2-mercaptobenzothiazole (B37678) and 1-bromo-2-pentanol (a plausible synthetic route) would allow researchers to calculate the activation energy, understand the bond-forming and bond-breaking processes, and predict the reaction rate.
However, a thorough search of computational chemistry literature and databases reveals no specific studies on transition state modeling or reaction coordinate analysis for reactions involving this compound. Such research has yet to be published, and therefore, no specific mechanistic insights, transition state geometries, or energy barriers are available for this compound.
Advanced Analytical and Spectroscopic Characterization Methodologies
High-Resolution Mass Spectrometry for Structural Elucidation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of 2-Hydroxyamylthiobenzthiazole. bioanalysis-zone.comsavemyexams.com Unlike nominal mass spectrometry, HRMS provides the exact mass of the molecule with high accuracy, typically to several decimal places, which allows for the confident assignment of a molecular formula. bioanalysis-zone.com Techniques such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometry offer the requisite resolving power and mass accuracy for this purpose. mdpi.comnih.gov
For this compound (C₁₂H₁₅NOS₂), the theoretical exact mass can be calculated using the most abundant isotopes of its constituent elements. Tandem mass spectrometry (MS/MS) experiments on the molecular ion would further elucidate its structure by generating characteristic fragmentation patterns. The fragmentation of the hydroxyamyl side chain and the benzothiazole (B30560) core would yield specific product ions, allowing for the precise mapping of the molecule's connectivity. Two-dimensional FTICR-MS could even correlate precursor and fragment ions without prior isolation, offering a comprehensive fragmentation map. mdpi.com
Table 1: Theoretical Isotopic Masses for this compound
| Isotope | Abundance (%) | Atomic Mass (Da) |
| ¹²C | 98.93 | 12.000000 |
| ¹H | 99.985 | 1.007825 |
| ¹⁴N | 99.636 | 14.003074 |
| ¹⁶O | 99.762 | 15.994915 |
| ³²S | 94.99 | 31.972071 |
This table presents the atomic masses of the most abundant isotopes, which are used to calculate the theoretical exact mass of the parent molecule and its fragments.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR spectroscopy techniques are crucial for delineating the complex three-dimensional structure and dynamic properties of this compound in solution. iaea.org
Multi-dimensional NMR for Complex Structural Assignments
Two-dimensional (2D) NMR experiments are essential for assigning the ¹H and ¹³C chemical shifts of this compound, especially given the potential for spectral overlap in one-dimensional (1D) spectra. nih.govusask.ca
COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, helping to trace the connectivity within the amyl side chain and the aromatic protons of the benzothiazole ring. usask.canptel.ac.in
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing an unambiguous assignment of the carbon atoms bearing protons. nih.govresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C nuclei. It is particularly valuable for identifying quaternary carbons and for confirming the connection of the hydroxyamylthio side chain to the benzothiazole core. nptel.ac.inresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information for determining the preferred conformation of the flexible hydroxyamyl side chain relative to the rigid benzothiazole ring system. usask.ca
Table 2: Expected 2D NMR Correlations for this compound
| 2D NMR Experiment | Expected Key Correlations |
| COSY | Correlations between adjacent protons in the amyl chain (H-1' to H-5'). Correlations between aromatic protons on the benzothiazole ring. |
| HSQC | Direct correlation of each proton to its attached carbon (e.g., C-1' to H-1', aromatic C-H to their respective protons). |
| HMBC | Correlation from the protons on C-1' of the amyl chain to the C-2 of the benzothiazole ring, confirming the thioether linkage. |
| NOESY | Through-space correlations between protons of the amyl chain and the aromatic protons, indicating spatial proximity and conformational preferences. |
Dynamic NMR for Conformational Exchange Studies
The flexible amyl side chain of this compound can undergo conformational exchange. Dynamic NMR (DNMR) spectroscopy is a powerful method to study such processes. youtube.comresearchgate.net By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. rsc.orgnih.gov At low temperatures, where the exchange is slow on the NMR timescale, distinct signals for different conformers might be observed. As the temperature increases, these signals may broaden and coalesce into a single, averaged signal. Line shape analysis of these variable-temperature spectra can provide quantitative information about the energy barriers and rates of the conformational exchange processes. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Character
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of the molecule. researchgate.netmdpi.com These techniques are complementary and are used to identify functional groups and characterize the bonding within this compound. su.senih.gov
IR Spectroscopy: This technique is particularly sensitive to polar functional groups. Key expected absorptions for this compound would include a broad O-H stretching band for the hydroxyl group, C-H stretching vibrations for the alkyl and aromatic parts, C=N and C=C stretching bands characteristic of the benzothiazole ring, and C-S stretching vibrations. mdpi.com
Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. It would be particularly useful for characterizing the C-S and S-S (if any impurities are present) bonds and the vibrations of the benzothiazole ring system. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H | Stretching | 3200-3600 (broad) | IR |
| C-H (aromatic) | Stretching | 3000-3100 | IR, Raman |
| C-H (aliphatic) | Stretching | 2850-2960 | IR, Raman |
| C=N | Stretching | ~1600-1650 | IR, Raman |
| C=C (aromatic) | Stretching | ~1450-1600 | IR, Raman |
| C-S | Stretching | ~600-800 | IR, Raman |
Electronic Absorption and Emission Spectroscopy for Photophysical Studies
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions and photophysical properties of this compound. edinst.comsiyavula.com The benzothiazole moiety is a known chromophore.
Absorption Spectroscopy: The UV-Vis absorption spectrum would show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within the benzothiazole ring system. edinst.com The position and intensity of these bands are sensitive to the substitution on the ring and the solvent environment.
Emission Spectroscopy: Upon excitation at a wavelength corresponding to an absorption band, the molecule may exhibit fluorescence. The emission spectrum provides information about the energy of the lowest excited singlet state. savemyexams.com The fluorescence quantum yield and lifetime are key parameters that characterize the efficiency and dynamics of the emission process. The large gap often observed between the lowest energy absorption and highest energy emission peaks can indicate significant vibronic coupling. uni-regensburg.de
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. nih.govanton-paar.com This technique requires a high-quality single crystal of the compound. researchgate.netyoutube.com By diffracting X-rays, the crystal produces a unique pattern that can be mathematically analyzed to generate a three-dimensional electron density map of the molecule. researchgate.net
From this map, the precise bond lengths, bond angles, and torsion angles can be determined. This information would definitively establish the conformation of the hydroxyamyl side chain in the crystal lattice and reveal any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that stabilize the crystal packing. anton-paar.com
Intermolecular Interactions and Supramolecular Chemistry
Hydrogen Bonding Networks in Crystalline and Solution States
The presence of a hydroxyl (-OH) group on the amyl side chain makes it a primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. The nitrogen atom within the thiazole (B1198619) ring also serves as a potential hydrogen bond acceptor. This dual functionality allows for the formation of extensive hydrogen-bonding networks.
In solution, the hydrogen bonding behavior would be dependent on the nature of the solvent. In protic solvents, 2-Hydroxyamylthiobenzthiazole would engage in hydrogen bonding with solvent molecules. In aprotic, non-polar solvents, there would be a higher propensity for self-association, where molecules of the compound form dimers or larger oligomers through intermolecular hydrogen bonds.
Host-Guest Chemistry and Recognition Phenomena
The specific combination of hydrogen-bonding sites and an aromatic surface in this compound suggests its potential to participate in host-guest chemistry. It could, in principle, act as a guest, fitting into the cavity of a larger host molecule (like a cyclodextrin (B1172386) or calixarene), with the binding driven by a combination of hydrophobic interactions and specific hydrogen bonds.
Conversely, organized assemblies of this compound could create cavities or recognition sites capable of binding smaller guest molecules. The specificity of this recognition would be determined by the size, shape, and chemical complementarity of the guest to the binding site formed by the host assembly.
Self-Assembly Processes and Hierarchical Structures
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For this compound, the primary drivers for self-assembly would be the synergistic effects of hydrogen bonding and π-π stacking. One could envision a process where initial hydrogen-bonded chains or dimers are formed, which then further organize through π-π stacking of the benzothiazole (B30560) rings. This hierarchical process could lead to the formation of larger, more complex structures such as nanofibers, vesicles, or gels, depending on the conditions (e.g., solvent, concentration, temperature). The flexible amyl chain could also play a role in the final morphology of these hierarchical structures by introducing conformational variability.
Crystal Engineering and Solid State Chemistry of 2 Hydroxyamylthiobenzthiazole
Design Principles for Crystalline Solids
The rational design of crystalline solids of 2-Hydroxyamylthiobenzthiazole would be guided by the principles of supramolecular chemistry, which involve the strategic use of intermolecular interactions. osti.govnih.gov The key functional groups in this compound are the hydroxyl group (-OH), the thioether linkage (-S-), and the benzothiazole (B30560) ring system. These groups offer a range of potential intermolecular interactions that can be exploited in crystal design.
π-π Stacking: The aromatic benzothiazole ring can participate in π-π stacking interactions, which are significant in stabilizing crystal structures of planar molecules. scielo.br
By systematically modifying crystallization conditions (e.g., solvent, temperature, and pressure) or by introducing co-former molecules, it would be theoretically possible to favor certain interactions over others, leading to the formation of different crystalline structures with varied properties.
Polymorphism and Pseudopolymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one crystalline form. nih.govnih.gov These different forms, or polymorphs, have the same chemical composition but different internal crystal structures. This can lead to significant differences in physicochemical properties such as melting point, solubility, and stability. Given the conformational flexibility of the amyl chain and the potential for different hydrogen bonding motifs, this compound is a likely candidate for exhibiting polymorphism.
Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice. The presence of the hydroxyl group in this compound makes it susceptible to hydrate (B1144303) formation when crystallized from aqueous solutions.
A systematic polymorph screen would be necessary to identify and characterize the different crystalline forms of this compound. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be essential for this purpose. scielo.br
Co-crystallization and Co-crystal Engineering
Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical structure. osti.govnih.gov A co-crystal is a multi-component crystalline solid where the components are held together by non-covalent interactions. mdpi.com
For this compound, co-crystal engineering could be employed to:
Enhance Solubility: By selecting a co-former that is highly soluble, the dissolution rate of the resulting co-crystal can be improved. sysrevpharm.orgnih.gov
Improve Stability: Co-crystallization can lead to more stable crystalline forms, which is crucial for pharmaceutical applications. rsc.org
Create Novel Materials: Combining this compound with other functional molecules could lead to materials with new optical or electronic properties.
The selection of a suitable co-former is critical and is often guided by the principles of hydrogen bonding and supramolecular synthon theory. Carboxylic acids, amides, and other molecules with complementary hydrogen bonding sites would be primary candidates for co-crystallization with this compound. researchgate.net
Table 1: Potential Co-formers for this compound and Their Intended Purpose
| Co-former Class | Example Co-formers | Potential Supramolecular Synthon | Intended Property Modification |
| Carboxylic Acids | Benzoic Acid, Succinic Acid | O-H···N (hydroxyl-thiazole N) | Solubility Enhancement |
| Amides | Isonicotinamide, Nicotinamide | O-H···O=C (hydroxyl-amide) | Stability Improvement |
| Other APIs | Caffeine, Theophylline | N-H···N, O-H···N | Combination Therapy |
Solid-State Reactivity and Transformations within Crystal Lattices
The arrangement of molecules in a crystal lattice can influence their reactivity. Solid-state reactions are those that occur without a solvent, and the outcome can be highly dependent on the crystal packing. For this compound, potential solid-state reactions could include:
Photochemical Reactions: If the molecule is photochemically active, its arrangement in the crystal could lead to specific photodimerization or photoisomerization products.
Thermal Decomposition: The thermal stability of the compound in the solid state would be influenced by its crystal form.
Phase Transformations: Polymorphs can interconvert upon changes in temperature or pressure, which is a critical consideration for material processing and storage. mdpi.com
Understanding these transformations is crucial for selecting the most stable crystalline form for a particular application.
Influence of Intermolecular Interactions on Crystal Packing
Computational methods, such as Hirshfeld surface analysis and interaction energy calculations, can provide quantitative insights into the nature and strength of these interactions. iosrjournals.org For instance, a Hirshfeld surface analysis would allow for the visualization and quantification of different intermolecular contacts, highlighting the most significant interactions that contribute to the crystal's stability.
By analyzing the crystal structures of related benzothiazole derivatives, it is possible to predict likely packing arrangements for this compound. Common motifs include herringbone patterns driven by C-H···π interactions or layered structures stabilized by π-π stacking. nih.gov The presence of the flexible hydroxyamylthio side chain would likely introduce additional complexity, potentially leading to interdigitated packing arrangements.
Advanced Applications of this compound in Materials Science and Catalysis Remain Undocumented in Publicly Available Research
Despite a comprehensive review of scientific literature and chemical databases, no specific research or application data could be found for the chemical compound this compound in the advanced fields of materials science and catalysis as outlined. The requested article focusing on its integration into functional materials and its role in catalytic processes cannot be generated, as there is no publicly available information detailing its use in these specific areas.
Searches for the compound, including by its CAS Number 90559-27-6, did not yield any studies related to its application in polymers, organic semiconductors, metal-organic frameworks (MOFs), or as an organocatalyst or a ligand in transition metal catalysis.
The fields mentioned in the requested outline are themselves areas of intense research:
Functional Materials Systems:
Polymers and Polymer Composites: This field involves the creation of new materials by combining polymers with other substances to achieve enhanced properties.
Organic Semiconductors and Optoelectronic Devices: This area focuses on carbon-based materials that can conduct electricity under certain conditions, used in applications like flexible displays and solar cells. fiveable.memdpi.com
Metal-Organic Frameworks (MOFs) and Coordination Polymers: These are crystalline materials formed from metal ions linked by organic molecules, known for their high porosity and potential in gas storage and separation. nih.govoaepublish.comnih.govfrontiersin.orgjku.atsigmaaldrich.com
Catalytic Processes:
Organocatalysis: This branch of catalysis uses small, metal-free organic molecules to accelerate chemical reactions. nih.govmdpi.comresearchgate.netuva.esresearchgate.net
Transition Metal Catalysis: This involves the use of complexes containing transition metals to catalyze a vast range of chemical transformations. nih.govbeilstein-journals.orgmdpi.com
While extensive research exists on benzothiazole derivatives in various applications, including as corrosion inhibitors and in the synthesis of biologically active compounds, the specific compound This compound is not featured in published literature concerning the advanced material science and catalysis topics requested. aithor.comgoogle.com The functional groups present in the molecule—a hydroxyl group, a thioether linkage, and the benzothiazole moiety—theoretically suggest potential for use as a ligand or a monomer. However, without experimental data or published research, any discussion of its role in these applications would be purely speculative.
Therefore, the content for the specified sections and subsections cannot be provided.
Advanced Applications in Materials Science and Catalysis Excluding Clinical/safety
Chemo- and Biosensor Development (focus on chemical recognition mechanism)
The development of highly sensitive and selective chemo- and biosensors is a cornerstone of modern analytical science. These devices operate through the specific recognition of an analyte, which is then translated into a measurable signal. The fundamental components of such sensors are a recognition moiety, responsible for binding the target analyte, and a signaling moiety, which transduces this binding event into an optical or electrochemical output. wikipedia.org
The benzothiazole (B30560) core, with its electron-rich nitrogen and sulfur atoms, provides an excellent platform for designing molecular sensors. The lone pair of electrons on these heteroatoms can readily interact with various analytes through coordination bonds, hydrogen bonding, and other non-covalent interactions. This interaction forms the basis of the chemical recognition mechanism. researchgate.net
The general mechanism for a benzothiazole-based sensor can be described as follows:
Recognition: The benzothiazole derivative, acting as the sensor molecule, is immobilized on a substrate. The target analyte in the sample solution interacts with the functional groups of the benzothiazole derivative (e.g., the hydroxyl and thioether groups of 2-Hydroxyamylthiobenzthiazole). This interaction can be through various mechanisms such as:
Coordination: The sulfur and nitrogen atoms of the benzothiazole ring can coordinate with metal ions.
Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with analytes containing complementary functional groups.
π-π Stacking: The aromatic benzothiazole ring can engage in π-π stacking interactions with other aromatic analytes.
Transduction: The binding of the analyte to the sensor molecule causes a change in its electronic properties. This change is then converted into a detectable signal.
Optical Transduction: The binding event can alter the fluorescence or absorbance properties of the benzothiazole derivative, leading to a change in color or light emission. mdpi.com
Electrochemical Transduction: The interaction can affect the flow of electrons, leading to a change in current, potential, or impedance, which can be measured electrochemically. mdpi.com
The development of host-guest liquid gating systems (HG-LGS) represents an innovative approach to chemical detection. nih.gov In such systems, a host molecule specifically recognizes and binds to a guest (target) molecule, triggering a change in the properties of a liquid gate, which can be visually observed. nih.gov While not directly demonstrated for this compound, its structural features suggest potential for incorporation into such advanced sensor designs.
Table 1: Potential Chemical Recognition Mechanisms of this compound in Sensor Applications (Inferred from Related Compounds)
| Interaction Type | Interacting Moiety on this compound | Potential Target Analytes |
| Coordination | Thioether sulfur, Benzothiazole nitrogen | Heavy metal ions (e.g., Hg²⁺, Pb²⁺, Cu²⁺) |
| Hydrogen Bonding | Hydroxyl group | Anions (e.g., F⁻, AcO⁻), Biomolecules |
| Hydrophobic Interactions | Amyl group, Benzene (B151609) ring | Organic molecules, Biomolecules |
Photochemical and Electrochemical Devices
The unique electronic and structural characteristics of benzothiazole derivatives make them promising candidates for a variety of photochemical and electrochemical devices.
Photochemical Devices:
The application of organic molecules in photochemical devices, such as dye-sensitized solar cells (DSSCs), relies on their ability to absorb light and participate in electron transfer processes. nih.govmdpi.com Benzothiazole derivatives have been explored as components of organic dyes in DSSCs. rsc.orgrsc.org These dyes, or sensitizers, are responsible for harvesting light and injecting electrons into a semiconductor material, typically titanium dioxide (TiO₂), to generate a photocurrent. mdpi.com
Electrochemical Devices:
The field of electrochemistry encompasses a wide range of applications, from energy storage to corrosion prevention. hidenanalytical.comrsc.org Benzothiazole derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netarabjchem.org Their inhibitory effect stems from their ability to adsorb onto the metal surface, forming a protective layer that hinders the electrochemical processes of corrosion. researchgate.net
The adsorption of benzothiazole inhibitors on a metal surface can occur through:
Physisorption: Electrostatic interactions between the charged metal surface and the protonated inhibitor molecule.
Chemisorption: The sharing of electrons between the d-orbitals of the metal and the lone pair electrons of the nitrogen and sulfur atoms in the benzothiazole ring, forming a coordinate bond. arabjchem.org
The presence of the hydroxyl and thioether groups in this compound is expected to enhance its adsorption capacity and, consequently, its potential as a corrosion inhibitor. The long amyl chain could also contribute to the formation of a more compact and effective protective film.
Table 2: Potential Electrochemical Parameters of Benzothiazole Derivatives as Corrosion Inhibitors (Based on Literature for Related Compounds)
| Parameter | Observation for Benzothiazole Derivatives | Implication for this compound |
| Inhibition Efficiency | Increases with inhibitor concentration. bohrium.com | Expected to show concentration-dependent inhibition. |
| Polarization Behavior | Act as mixed-type inhibitors, suppressing both anodic and cathodic reactions. bohrium.com | Likely to exhibit mixed-type inhibition. |
| Adsorption Isotherm | Often follows the Langmuir adsorption isotherm. bohrium.com | Adsorption behavior may be described by the Langmuir model. |
| Charge Transfer Resistance (Rct) | Increases in the presence of the inhibitor. arabjchem.org | Expected to increase Rct, indicating the formation of a protective layer. |
| Double Layer Capacitance (Cdl) | Decreases in the presence of the inhibitor. arabjchem.org | Expected to decrease Cdl due to adsorption on the metal surface. |
Derivatization Strategies for Enhanced Functionality and Specific Studies
Chemical Modification of Hydroxyl and Thioether Groups
The hydroxyl (-OH) and thioether (-S-) moieties are the primary targets for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications leverage well-established chemical reactions to either alter the group's intrinsic properties or to prepare it for subsequent conjugation reactions.
Modification of the Hydroxyl Group: The secondary hydroxyl group on the amyl chain can be modified through several common reactions. A crucial first step in many substitution reactions is to convert the hydroxyl group into a better leaving group, as the hydroxide (B78521) ion (OH⁻) is a poor one. libretexts.org This can be achieved by protonating it in a strong acid to form -OH₂⁺, which leaves as a stable water molecule. libretexts.org Alternatively, it can be converted into an ester of a strong acid, such as a sulfonate ester. libretexts.org
Esterification: The hydroxyl group can be converted to an ester. This is often done with sulfonate esters, such as tosylates or mesylates, which are excellent leaving groups in nucleophilic substitution reactions. libretexts.org
Etherification: The formation of an ether linkage is another common modification, which can alter the polarity and hydrogen-bonding capacity of the molecule.
Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can replace the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Current time information in Bangalore, IN. This derivatization increases the volatility of the compound, making it more suitable for analysis by gas chromatography (GC). Current time information in Bangalore, IN.nih.gov
Modification of the Thioether Group: The thioether linkage, while generally less reactive than a thiol, can be selectively modified, primarily through oxidation or alkylation. nih.gov The nucleophilicity of the sulfur atom is key to these transformations. nih.gov
Oxidation: The thioether can be oxidized by reacting with oxidants like hydrogen peroxide. nih.gov This reaction can be controlled to yield either a sulfoxide (B87167) (one oxygen atom added) or a sulfone (two oxygen atoms added). escholarship.org This modification significantly increases the polarity of the molecule and can be used to create derivatives with altered biological or physical properties, such as triggering the degradation of a material upon oxidation. escholarship.org
Alkylation: The sulfur atom can act as a nucleophile and attack an alkyl halide, resulting in the formation of a sulfonium (B1226848) salt. escholarship.orgntu.edu.sg This process introduces a formal positive charge onto the sulfur atom, which can dramatically change the molecule's solubility and its interactions with biological targets. escholarship.org
| Functional Group | Modification Strategy | Reagent Example | Resulting Group | Purpose |
| Hydroxyl (-OH) | Esterification | p-Toluenesulfonyl chloride | Tosylate (-OTs) | Convert to good leaving group libretexts.org |
| Silylation | BSTFA | Trimethylsilyl ether (-OSi(CH₃)₃) | Increase volatility for GC analysis Current time information in Bangalore, IN. | |
| Thioether (-S-) | Oxidation | Hydrogen Peroxide (H₂O₂) | Sulfoxide (-SO-), Sulfone (-SO₂-) | Increase polarity, alter properties nih.govescholarship.org |
| Alkylation | Alkyl Halide (e.g., CH₃I) | Sulfonium Salt (-S⁺R-) | Introduce charge, modify solubility escholarship.orgntu.edu.sg |
Synthesis of Conjugates for Mechanistic Probes
To investigate the mechanisms of action of 2-Hydroxyamylthiobenzthiazole, it can be chemically linked, or conjugated, to various reporter molecules or probes. The derivatization chemistries described above provide the handles needed for these conjugations. The goal is to create a tool compound that retains the essential activity of the parent molecule while allowing for its detection or isolation.
The synthesis of such conjugates often involves a two-step process: first, activating one of the functional groups (e.g., converting the hydroxyl to a tosylate), and second, reacting this activated intermediate with a probe molecule containing a suitable nucleophile (e.g., an amine).
Examples of probes that could be conjugated include:
Fluorophores: To allow for visualization of the molecule's location in cells or tissues using fluorescence microscopy.
Biotin: To enable affinity-based purification of the molecule and its binding partners using streptavidin-coated beads.
Mass Spectrometry Tags: Reagents like RapiFluor-MS (RFMS) can be attached to improve ionization efficiency and sensitivity during LC-MS analysis, which is particularly useful for quantitative studies. nih.gov
Photo-affinity Labels: These are groups that become highly reactive upon exposure to light, allowing for the covalent and irreversible labeling of nearby molecules, which is useful for identifying binding targets.
The design of these conjugates is critical to ensure that the attached probe does not sterically hinder the molecule's primary interactions and that the linker used to attach the probe is stable under experimental conditions.
Isotopic Labeling for Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the path of a molecule through a complex system, such as a metabolic network or a chemical reaction sequence. beilstein-journals.orgnih.gov By replacing one or more atoms in this compound with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H (deuterium), or ¹⁴N with ¹⁵N), the molecule becomes "tagged" without significantly altering its chemical properties. beilstein-journals.orgsilantes.com
The labeled compound can then be introduced into a system, and its fate can be tracked using analytical techniques that are sensitive to the change in mass or nuclear properties:
Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio. Labeled compounds and their metabolites will appear at a higher mass than their unlabeled counterparts, allowing for their unambiguous identification and quantification in complex mixtures. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is sensitive to the nuclear spin of atoms. Nuclei like ¹³C and ¹⁵N are NMR-active, and their presence in a molecule can be directly observed to determine the exact location of the label within the molecular structure. beilstein-journals.org
Isotopic labels can be incorporated into the this compound molecule through several methods:
Chemical Synthesis: The most direct method is to use a labeled starting material during the chemical synthesis of the compound. This allows for precise, site-specific labeling.
In Vivo Labeling: If the compound were a natural product, it could be produced by an organism grown on a medium containing a globally labeled nutrient, such as ¹³C-glucose. mdpi.com This would lead to the incorporation of the isotope throughout the molecule's structure. mdpi.com
By analyzing the labeling patterns of the compound and its downstream products, researchers can definitively map metabolic pathways, identify intermediates, and gain deep insight into reaction mechanisms. nih.govbeilstein-journals.org
| Isotope | Common Use | Analytical Detection Method |
| Carbon-13 (¹³C) | Tracing carbon backbones in metabolic pathways nih.gov | Mass Spectrometry, ¹³C-NMR beilstein-journals.org |
| Deuterium (²H) | Probing reaction mechanisms, kinetic isotope effects beilstein-journals.org | Mass Spectrometry, ²H-NMR |
| Nitrogen-15 (¹⁵N) | Tracing nitrogen-containing compounds, protein/nucleic acid metabolism mdpi.com | Mass Spectrometry, ¹⁵N-NMR |
| Oxygen-18 (¹⁸O) | Elucidating reaction mechanisms involving oxygen transfer beilstein-journals.org | Mass Spectrometry beilstein-journals.org |
Environmental Chemical Pathways Academic Focus
Oxidative Transformation Pathways in Environmental Matrices
Oxidative transformation is a major degradation pathway for many organic pollutants in the environment, driven by reactive oxygen species.
In environmental matrices, benzothiazoles can be efficiently degraded through oxidation processes. acs.org Sulfate (B86663) radicals (SO₄⁻•) and hydroxyl radicals (•OH) are highly effective in oxidizing the benzothiazole (B30560) heterocyclic structure. tandfonline.com Studies on benzothiazole and its derivatives like 2-(methylthio)benzothiazole (B1198390) (MTBT) and 2-hydroxybenzothiazole (B105590) (OHBT) have shown that sulfate radicals can attack the benzo ring via electron transfer, leading to multiple hydroxylated intermediates. acs.org For OHBT, the thiazole (B1198619) ring is preferentially broken down. acs.org
The oxidation of the benzothiazole ring can also be achieved using oxidants like magnesium monoperoxyphthalate, which leads to a ring-opening reaction to yield acylamidobenzene sulfonate esters. scholaris.ca This suggests that strong oxidative conditions in the environment could lead to the complete breakdown of the benzothiazole core of 2-Hydroxyamylthiobenzthiazole. The thioether sulfur atom in the side chain is also a likely target for oxidation, potentially forming sulfoxides and sulfones, which could be intermediates in the degradation pathway.
The presence of other substances in environmental matrices, such as dissolved organic matter, can influence the rate of oxidative degradation. acs.org The efficiency of these oxidative processes is also often pH-dependent. For instance, the degradation of benzothiazole using UV/H₂O₂ is more effective under acidic conditions, with efficiency dropping at a pH greater than 7. tandfonline.com
Interactive Data Table: Inferred Oxidative Transformation of this compound
| Oxidant/Process | Target Site on Molecule | Potential Transformation Products | Influencing Factors |
| Hydroxyl Radicals (•OH) | Benzothiazole ring, Side chain | Hydroxylated benzothiazoles, Ring-opened products, Sulfoxides/Sulfones | pH, Presence of H₂O₂ |
| Sulfate Radicals (SO₄⁻•) | Benzothiazole ring | Hydroxylated intermediates, Ring-opened products | pH, Presence of persulfate |
| Strong Oxidants (e.g., MMPP) | Thiazole ring | Acylamidobenzene sulfonate esters | Presence of specific oxidants |
Future Research Directions and Emerging Paradigms
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel benzothiazole (B30560) derivatives. premierscience.commdpi.com These computational tools can significantly accelerate the identification of new drug candidates and optimize their properties. nih.gov
Future research will likely focus on:
Predictive Modeling of Bioactivity: AI algorithms, particularly deep learning, can be trained on large datasets of known benzothiazole derivatives to predict the biological activity of new, unsynthesized compounds. nih.gov This includes predicting their efficacy against various targets, such as enzymes or receptors, and forecasting their potential as anticancer, antimicrobial, or anti-inflammatory agents. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: Machine learning models can enhance QSAR studies, providing more accurate predictions of how structural modifications to the benzothiazole core will affect its biological activity. nih.gov This can guide the rational design of more potent and selective compounds.
De Novo Drug Design: Generative AI models can design entirely new benzothiazole derivatives with desired properties. By learning the underlying chemical patterns of known active compounds, these models can propose novel structures that are likely to be effective, thus expanding the chemical space for drug discovery.
ADMET Prediction: A significant challenge in drug development is predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of a compound. AI and ML models can be used to predict these properties for benzothiazole derivatives in the early stages of research, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. ugm.ac.idresearchgate.net
Exploration of Novel Reactivity and Unprecedented Transformations
The development of new synthetic methodologies is crucial for accessing novel benzothiazole derivatives with unique structures and properties. Future research in this area will likely be driven by the principles of green chemistry and the quest for greater synthetic efficiency. mdpi.comresearchgate.net
Key areas of exploration include:
Green Chemistry Approaches: There is a growing emphasis on developing environmentally friendly methods for synthesizing benzothiazoles. This includes the use of water as a solvent, biodegradable catalysts, and energy-efficient reaction conditions, such as microwave or ultrasound irradiation. mdpi.com
Visible-Light Mediated Synthesis: Photoredox catalysis offers a mild and efficient way to construct the benzothiazole ring system. Future research will likely explore new photosensitizers and reaction pathways to expand the scope of this methodology. organic-chemistry.orgacs.org
C-H Functionalization: Direct functionalization of the C-H bonds of the benzothiazole core is a powerful strategy for introducing new substituents without the need for pre-functionalized starting materials. This atom-economical approach allows for the rapid diversification of benzothiazole libraries.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of benzothiazole derivatives could streamline their production and enable the synthesis of compounds that are difficult to access using conventional methods.
Development of Advanced Analytical Techniques for In-situ Studies
A deeper understanding of the reaction mechanisms and biological interactions of benzothiazole derivatives requires the use of advanced analytical techniques. Future research will focus on developing and applying methods for real-time, in-situ analysis.
Emerging techniques include:
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This highly sensitive and selective technique is invaluable for the detection and quantification of benzothiazole derivatives in complex matrices, such as biological fluids and environmental samples. nih.govnih.gov Future developments will likely focus on improving ionization efficiency and coupling HPLC with high-resolution mass spectrometry for more detailed structural elucidation.
In-situ Spectroscopy: Techniques such as in-situ NMR, Raman, and FTIR spectroscopy can provide real-time information about the chemical transformations occurring during the synthesis of benzothiazole derivatives. This allows for a detailed understanding of reaction kinetics and mechanisms, which is crucial for process optimization.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These label-free techniques are powerful tools for studying the binding interactions between benzothiazole derivatives and their biological targets. They can provide quantitative data on binding affinity, kinetics, and thermodynamics, which is essential for understanding structure-activity relationships.
Advanced Imaging Techniques: The development of fluorescently labeled benzothiazole derivatives will enable their visualization within living cells and tissues. Techniques such as confocal microscopy and super-resolution microscopy can provide insights into their subcellular localization and mechanism of action.
Interdisciplinary Research Opportunities in Advanced Materials and Chemical Biology
The unique properties of the benzothiazole scaffold make it an attractive building block for the development of advanced materials and chemical biology tools. jchemrev.com Future research will see increased collaboration between chemists, materials scientists, and biologists to explore these interdisciplinary applications.
Promising areas of research include:
Organic Electronics: Benzothiazole-containing polymers and small molecules have shown promise in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). Future research will focus on designing new benzothiazole derivatives with tailored electronic properties to improve the performance and stability of these devices.
Chemosensors: The ability of the benzothiazole ring to interact with various analytes makes it a useful platform for the development of chemosensors. Future work will involve designing derivatives that can selectively detect specific ions, molecules, or biological macromolecules with high sensitivity.
Theranostics: Benzothiazole derivatives that combine therapeutic and diagnostic functionalities are a promising area of research. For example, a compound could be designed to both inhibit the growth of cancer cells and act as an imaging agent to monitor the progression of the disease. ijsrst.com
Chemical Probes: The development of benzothiazole-based chemical probes will be instrumental in studying complex biological processes. These probes can be used to identify new drug targets, elucidate enzymatic mechanisms, and study protein-protein interactions.
Q & A
Q. What are the optimal synthetic conditions for 2-Hydroxyamylthiobenzthiazole derivatives to maximize yield and purity?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity, as demonstrated in the synthesis of analogous benzothiazoles .
- Catalyst Optimization : Iodine (50 mol%) at 80°C improves cyclization efficiency, but post-reaction treatment with sodium thiosulfate is critical to remove residual catalyst .
- Purification : Column chromatography with hexane:ethyl acetate gradients ensures high purity, validated by NMR (¹H/¹³C) and HPLC (>95% purity) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use local exhaust ventilation to minimize inhalation risks .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
- Emergency Procedures : For accidental ingestion, rinse mouth with water (do not induce vomiting) and seek immediate medical attention .
Q. How can structural tautomerism in this compound be characterized experimentally?
Methodological Answer:
- Spectroscopic Analysis : Use ¹H NMR to detect tautomeric shifts (e.g., keto-enol equilibria). IR spectroscopy identifies O–H/N–H stretching vibrations .
- Computational Validation : Density Functional Theory (DFT) calculations compare tautomer stability, aligning with crystallographic data from related benzothiazoles .
Advanced Research Questions
Q. How can electrochemical properties of this compound be leveraged for material science applications?
Methodological Answer:
- Electropolymerization : Conduct cyclic voltammetry in water-methanol mixtures (e.g., 3% NaCl) to study redox behavior. Monitor conductivity changes via impedance spectroscopy .
- Surface Characterization : Use SEM/EDS to analyze polymer film morphology and elemental composition, correlating with electrochemical activity .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Standardized Assays : Replicate studies using consistent Minimum Inhibitory Concentration (MIC) protocols (e.g., CLSI guidelines) to eliminate variability in antifungal activity reports .
- Statistical Rigor : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) to mitigate Type I errors in high-throughput screening .
- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) using docking simulations (AutoDock Vina) to explain divergent results .
Q. How can reaction conditions be optimized to address low yields in heterocyclic coupling reactions involving this compound?
Methodological Answer:
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos for Suzuki-Miyaura couplings. Monitor progress via TLC and optimize temperature (80–100°C) .
- Solvent Effects : Evaluate mixed solvents (e.g., THF:H₂O) to balance solubility and reactivity. Use microwave-assisted synthesis to reduce reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
